![molecular formula C23H18N2O B14227975 6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 825611-45-8](/img/structure/B14227975.png)
6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring fused with a cyclohexadienone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted pyrazole with a cyclohexadienone derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or toluene, and the temperature is maintained below 40°C to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Phenyl-1H-1,2,4-triazol-5-ylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a triazole ring instead of a pyrazole ring.
2,2-Diphenyl-1-picrylhydrazine:
Uniqueness
6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of a pyrazole ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
825611-45-8 |
|---|---|
Molekularformel |
C23H18N2O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-[1-phenyl-5-(2-phenylethenyl)pyrazol-3-yl]phenol |
InChI |
InChI=1S/C23H18N2O/c26-23-14-8-7-13-21(23)22-17-20(16-15-18-9-3-1-4-10-18)25(24-22)19-11-5-2-6-12-19/h1-17,26H |
InChI-Schlüssel |
SSXZIZSOPVBNCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
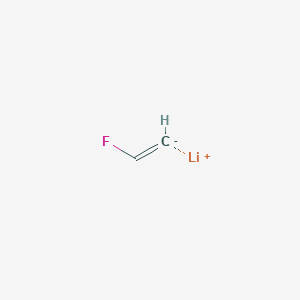
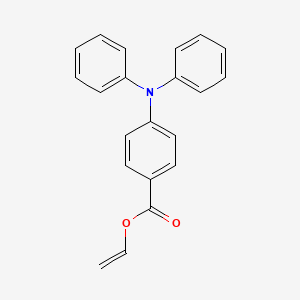

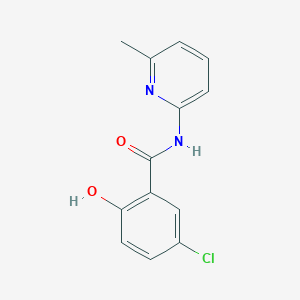

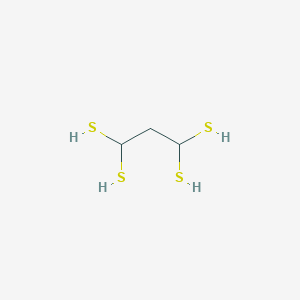
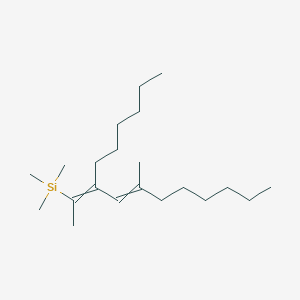
![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)
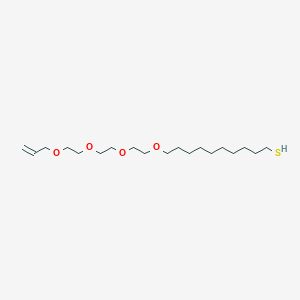
![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
